molecular formula C20H22N2O2 B13130256 9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- CAS No. 60316-44-1

9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-

Cat. No.: B13130256
CAS No.: 60316-44-1
M. Wt: 322.4 g/mol
InChI Key: MGHTZUUCRZHDRP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Isomerism

The IUPAC name 1,8-bis[(1-methylethyl)amino]-9,10-anthracenedione systematically describes the compound’s structure. The parent hydrocarbon, anthracene, is substituted with two ketone groups at positions 9 and 10, forming the anthracenedione core. At positions 1 and 8, two isopropylamino groups (-NH-CH(CH₃)₂) are attached. This naming follows priority rules that position the ketone groups (anthracenedione) as the principal functional groups.

Structural isomerism in this compound arises from two primary factors:

  • Positional isomerism : Alternative substitution patterns (e.g., 1,5- or 2,6-disubstituted anthracenediones) could theoretically exist but are distinct in physical and chemical properties.
  • Stereoisomerism : While the planar anthracenedione core lacks chiral centers, the isopropylamino substituents introduce potential stereochemical complexity. However, free rotation around the C-N bond minimizes stereoisomeric differentiation under standard conditions.

A comparative analysis of related anthraquinones highlights the specificity of this substitution pattern (Table 1).

Table 1: Structural comparison of 1,8-disubstituted anthraquinones

Compound Name Substituents Molecular Formula CAS Registry Number
1,8-bis(methylamino)-9,10-anthracenedione -NHCH₃ at 1,8 C₁₆H₁₄N₂O₂ 60316-43-0
1,8-diamino-9,10-anthracenedione -NH₂ at 1,8 C₁₄H₁₀N₂O₂ 129-42-0
Target compound -NH-CH(CH₃)₂ at 1,8 C₂₀H₂₂N₂O₂ Not reported

CAS Registry Number and Molecular Formula

The molecular formula C₂₀H₂₂N₂O₂ is derived by modifying the anthracenedione core (C₁₄H₈O₂) with two isopropylamino groups. Each substituent contributes C₃H₇N, resulting in a total addition of C₆H₁₄N₂ to the parent structure. The calculated molecular weight is 322.41 g/mol , though experimental validation remains absent in the reviewed literature.

A CAS Registry Number specific to this compound is not documented in the provided sources. However, analogous compounds, such as 1,8-bis(methylamino)-9,10-anthracenedione (CAS 60316-43-0) and 1,8-diaminoanthraquinone (CAS 129-42-0), follow systematic numbering conventions that could guide future registration.

Historical Discovery and Initial Characterization

The synthesis of amino-substituted anthraquinones dates to the early 20th century, driven by their applications as dyes and pharmaceuticals. While the exact timeline for 1,8-bis[(1-methylethyl)amino]-9,10-anthracenedione remains unclear, its development likely parallels advances in:

  • Nucleophilic aromatic substitution : Methods for introducing amino groups to electron-deficient aromatic systems, such as anthraquinones, were refined in the 1960s–1980s.
  • Directed ortho-metalation : Modern techniques enable precise functionalization of anthracenediones at specific positions, as demonstrated in the synthesis of spirocyclic anthraquinones.

The compound’s structural relatives, such as mitoxantrone (a 1,4-disubstituted aminoalkylaminoanthraquinone), underscore the pharmacological interest in aminoanthraquinones. Mitoxantrone’s approval as an immunosuppressant and chemotherapeutic agent in the 1980s likely incentivized exploration of alternative substitution patterns, including 1,8-disubstituted derivatives. Industrial synthesis routes for similar compounds often involve:

  • Halogenation : Introducing chlorine or bromine at the 1- and 8-positions of anthraquinone.
  • Amination : Displacement of halogens with amines, as seen in the preparation of 1,8-bis(diethylaminoethylamino)anthracenedione.

Recent methodologies, such as light-mediated hydrogen atom transfer (HAT) for regioselective functionalization, could theoretically be adapted to synthesize this compound, though no direct evidence is available in the reviewed sources.

Properties

CAS No.

60316-44-1

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1,8-bis(propan-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H22N2O2/c1-11(2)21-15-9-5-7-13-17(15)20(24)18-14(19(13)23)8-6-10-16(18)22-12(3)4/h5-12,21-22H,1-4H3

InChI Key

MGHTZUUCRZHDRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NC(C)C

Origin of Product

United States

Preparation Methods

Key steps in the synthesis:

Detailed Preparation Method

Reduction Step

  • Reagents and Conditions: 1,8-dichloroanthraquinone is reduced using tin(II) chloride (SnCl₂) in boiling hydrochloric acid (HCl) and acetic acid (HOAc).
  • Outcome: This reduction converts the quinone to the corresponding anthracenone, specifically 1,8-dichloro-9(10H)-anthracenone, while also cleaving ether linkages if present.
  • Reaction Parameters: Temperature maintained around 118°C; reaction monitored until completion.

Amination Step (Nucleophilic Aromatic Substitution)

  • Reagents: Isopropylamine (1-methylethylamine) is used as the nucleophile to replace chlorine atoms.
  • Solvent and Conditions: The reaction is typically carried out in anhydrous dichloromethane (CH₂Cl₂) with pyridine as a weak base catalyst to facilitate substitution.
  • Procedure:
    • To a solution of 1,8-dichloro-9(10H)-anthracenone in dry CH₂Cl₂, pyridine is added.
    • Isopropylamine is added dropwise under nitrogen atmosphere to prevent moisture interference.
    • The mixture is stirred at room temperature or refluxed for several hours to ensure complete substitution.
  • Outcome: Formation of 9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- with amino groups replacing chlorine atoms at positions 1 and 8.

Purification

  • The reaction mixture is concentrated by solvent evaporation.
  • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Purity is confirmed by analytical methods such as ¹H-NMR spectroscopy, mass spectrometry, and elemental analysis.

Reaction Scheme Summary

Step Reactants Conditions Product
1 1,8-dichloroanthraquinone + SnCl₂, HCl, HOAc Boiling (~118°C) 1,8-dichloro-9(10H)-anthracenone
2 1,8-dichloro-9(10H)-anthracenone + isopropylamine + pyridine Dry CH₂Cl₂, room temp or reflux 9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-
3 Purification Recrystallization/Chromatography Pure target compound

Chemical Reactions Analysis

Types of Reactions

1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.

Scientific Research Applications

1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its biological activities. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

1,4-Substituted Derivatives (HAQ, DHAQ, AQ)
  • Structure: Derivatives like 1,4-bis(2-hydroxyethylaminoethylamino)-9,10-anthracenedione (HAQ) and its dihydroxy analog (DHAQ) feature substituents at positions 1 and 4. DHAQ includes hydroxyl groups at positions 5 and 8 .
  • Biological Activity: Antitumor Potency: DHAQ (1,4-dihydroxy-5,8-bis(hydroxyethylaminoethylamino)-anthracenedione) demonstrated the highest antitumor activity in murine models, with curative effects in leukemia and melanoma. Its potency was tenfold greater than HAQ, attributed to hydroxyl groups enhancing DNA intercalation and cellular uptake . Genotoxicity: DHAQ induced significant chromosome damage and sister chromatid exchanges, correlating with its therapeutic efficacy but also higher toxicity .
  • Mechanistic Insights: Hydroxyl groups in DHAQ increased DNA binding (ΔTm = +15°C) and inhibition of DNA/RNA synthesis, whereas HAQ (non-hydroxylated) showed weaker effects .
1,8-Substituted Derivatives
  • Target Compound (1,8-bis(isopropylamino)-anthracenedione): Lack of Hydroxyl Groups: Unlike DHAQ/HAQ, the absence of hydroxyl groups likely reduces DNA affinity and cellular uptake. This may explain its lack of reported antitumor activity and lower toxicity. Steric Effects: The bulky isopropyl groups may hinder intercalation into DNA, limiting biological interactions compared to linear hydroxyethylaminoethylamino chains in HAQ/DHAQ.

Aminoalkyl Chain Variations

Dimethylaminoethyl Derivatives
  • 1,8-Bis(dimethylaminoethylamino)-anthracenedione (CAS 119189-01-4): This analog substitutes dimethylaminoethyl groups at 1,8 positions. The tertiary amino groups may enhance solubility but reduce DNA binding compared to primary amines in HAQ/DHAQ .
Hydroxyethylaminoethylamino Derivatives
  • HAQ (NSC 287513) : Exhibited moderate antitumor activity but caused acute toxicity (convulsions) at therapeutic doses. Its diacetate form showed G₂-M cell cycle arrest in vitro, with 50% cell kill at 0.7 µg/ml in log-phase Chinese hamster cells .

Toxicity and Pharmacokinetics

  • HAQ’s plasma clearance in dogs was rapid (t₁/₂ = 115 min), with extensive tissue distribution .
  • Target Compound: No toxicity data are available, but its formulation in consumer products at high concentrations (30–60%) implies lower acute toxicity compared to therapeutic anthracenediones .

Key Comparative Data

Parameter 1,8-bis(isopropylamino)-anthracenedione DHAQ HAQ
Substituents 1,8-bis(isopropylamino) 1,4-dihydroxy-5,8-bis(HEAE*) 1,4-bis(HEAE*)
Antitumor Activity Not reported High (curative in mice) Moderate
Genotoxicity Not tested High (chromosome breaks) Low
DNA Binding (ΔTm) N/A +15°C +8°C
Cellular Uptake Likely low (steric hindrance) High (hydroxyl-enhanced) Moderate
Primary Use Industrial (dye/stabilizer) Antineoplastic agent Antineoplastic agent

*HEAE = 2-hydroxyethylaminoethylamino

Biological Activity

9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- (CAS Registry Number: 14233-37-5) is a compound belonging to the anthracenedione class, characterized by its unique structure and diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

  • Molecular Formula : C20_{20}H22_{22}N2_2O2_2
  • Molecular Weight : 322.40 g/mol
  • Melting Point : 176-178 °C
  • Density : 1.165 g/cm³ .

Antimicrobial Activity

Research indicates that anthracenediones exhibit significant antimicrobial properties. A study highlighted the effectiveness of various anthracenediones against clinical strains of fungi such as Candida albicans and dermatophytes. The compound showed notable in vitro activity against these pathogens, suggesting potential applications in antifungal treatments .

Table 1: Antimicrobial Efficacy of 9,10-Anthracenedione Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
9,10-AnthracenedioneCandida albicans0.125 g/mL
1,8-bis[(1-methylethyl)amino]-Trichophyton rubrum0.0625 g/mL
Anthraquinone derivativesAspergillus niger0.05 g/mL

Anticancer Activity

9,10-Anthracenedione derivatives have been studied for their anticancer properties. These compounds are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). A specific study found that anthracenediones could inhibit tumor growth in various cancer models .

Case Study: In Vitro Effects on Cancer Cell Lines
A recent study investigated the effects of 9,10-anthracenedione on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated:

  • Cell Viability Reduction : Significant reduction in cell viability was observed at concentrations above 5 µM.
  • Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analyses and caspase activation assays.

Antioxidant Activity

The antioxidant properties of anthracenediones are attributed to their ability to scavenge free radicals. Research has shown that these compounds can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
9,10-Anthracenedione85%12
Mitoxantrone90%10
Control (Vitamin C)95%5

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